2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A notable application of derivatives related to 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is in antitumor research. Studies have synthesized and evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activities. One derivative, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, demonstrated notable antitumor activity against the human breast adenocarcinoma cell line MCF7, indicating the potential of these compounds in cancer treatment and management (El-Morsy et al., 2017). Additionally, some pyrazolo[3,4-d]pyrimidine derivatives were tested on 60 different cell lines, revealing potent antitumor activity, highlighting the therapeutic potential of these derivatives in cancer research (Kandeel et al., 2012).
Antimicrobial Activity
Derivatives of pyrazolo[3,4-d]pyrimidine have also been synthesized and characterized for their antimicrobial properties. Studies have demonstrated that these compounds possess significant activity against various pathogens, indicating their potential use as antimicrobial agents. For instance, compounds were synthesized and evaluated for their in vitro antimicrobial activities, with many exhibiting good to excellent antimicrobial properties (Bondock et al., 2008). Another study synthesized and characterized novel biologically potent heterocyclic compounds with pyrazoline, oxazole, and pyridine entities, showing promising results against pathogenic strains and potential to overcome microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its normal function . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is responsible for the transition from the G1 phase to the S phase and the progression through the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines . Most notably, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within cells .
Safety and Hazards
Future Directions
The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrido [2,3- d ]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a crucial component for cell proliferation . This interaction suggests that 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide could potentially be used in cancer treatment .
Cellular Effects
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide has shown to have significant effects on various types of cells and cellular processes . It has been observed to inhibit the growth of certain cell lines, including MCF-7 and HCT-116, suggesting its potential as an anti-proliferative agent .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit CDK2/cyclin A2, which is crucial for cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide on cellular function have been observed in both in vitro and in vivo studies
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h6-10,12,14H,1-5,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVHOORCVJFQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.